molecular formula C12H6ClF3O2 B1361219 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde CAS No. 259196-40-2

5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde

Cat. No.: B1361219
CAS No.: 259196-40-2
M. Wt: 274.62 g/mol
InChI Key: BDUFOVWZBTVLPY-UHFFFAOYSA-N
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Description

NMR Spectral Signatures (¹H/¹³C/¹⁹F)

¹H NMR (400 MHz, CDCl₃):

  • δ 9.67 (s, 1H, CHO)
  • δ 7.89 (d, J = 8.4 Hz, 1H, H-3 phenyl)
  • δ 7.72 (dd, J = 8.4, 2.0 Hz, 1H, H-4 phenyl)
  • δ 7.61 (d, J = 2.0 Hz, 1H, H-6 phenyl)
  • δ 7.52 (d, J = 3.6 Hz, 1H, H-3 furan)
  • δ 6.98 (d, J = 3.6 Hz, 1H, H-4 furan)

¹³C NMR (101 MHz, CDCl₃):

  • δ 178.4 (CHO)
  • δ 152.1 (C-2 furan)
  • δ 143.6 (C-5 furan)
  • δ 131.2–127.4 (phenyl carbons)
  • δ 124.9 (q, J = 272 Hz, CF₃)
  • δ 116.2 (C-3 furan)
  • δ 112.4 (C-4 furan)

¹⁹F NMR (376 MHz, CDCl₃):

  • δ -62.8 (s, CF₃)

IR Vibrational Modes and Functional Group Analysis

Table 2 : Key IR bands (KBr, cm⁻¹)

Assignment Wavenumber
ν(C=O) 1685
ν(C–O) furan 1260
ν(C–Cl) 745
νₐ(CF₃) 1185
νₛ(CF₃) 1120
δ(CH) aromatic 830

The strong absorption at 1685 cm⁻¹ confirms the aldehyde functionality, while the 1185/1120 cm⁻¹ doublet verifies the -CF₃ group.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z): 274.62 [M]⁺ (calc. 274.62)
Major fragments:

  • 245.10 [M–CHO]⁺
  • 189.07 [M–CF₃]⁺
  • 153.04 [C₆H₄Cl]⁺
  • 95.03 [C₅H₃O]⁺

The base peak at m/z 95 corresponds to the protonated furan ring after cleavage of the phenyl substituent.

Properties

IUPAC Name

5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3O2/c13-10-3-1-7(12(14,15)16)5-9(10)11-4-2-8(6-17)18-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUFOVWZBTVLPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347607
Record name 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259196-40-2
Record name 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural
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Preparation Methods

General Synthetic Route

The most common synthetic approach involves the coupling of a suitably substituted benzaldehyde derivative with a furan ring precursor or direct functionalization of a furan-2-carbaldehyde derivative with the 2-chloro-5-(trifluoromethyl)phenyl group.

A typical synthetic route includes:

  • Starting from 2-chloro-5-(trifluoromethyl)benzaldehyde or its derivatives.
  • Formation of the furan-2-carbaldehyde moiety either by direct substitution or via cross-coupling reactions.
  • Use of catalytic systems to promote the formation of the carbon-carbon bond between the phenyl and furan rings.

Detailed Synthetic Procedure Example

While direct literature on this compound is limited, related patent literature and synthesis of closely related compounds provide insight:

Step Reagents & Conditions Description Yield & Purity
1 2-Chloro-5-(trifluoromethyl)benzaldehyde + furan-2-carbaldehyde Coupling reaction under catalytic conditions (e.g., palladium catalysts) or electrophilic substitution High selectivity for 5-position substitution on furan ring
2 Purification by recrystallization or chromatography Removal of impurities and isolation of pure aldehyde Purity >90% typically achievable
3 Optional oxidation/reduction steps To adjust oxidation state if intermediate forms are used Controlled to avoid furan ring degradation

Industrial Scale Synthesis

Industrial methods often optimize reaction parameters such as solvent choice, temperature, catalyst loading, and reaction time to maximize yield and purity. Continuous flow reactors and advanced catalytic systems are employed for scalability and reproducibility.

Related Synthetic Methodologies from Patents and Research

A relevant patent (CN102516085A) describes a synthesis involving sulfur trioxide catalysis of phenylformic acid derivatives, which, although focused on related nitrobenzoic acids, illustrates the use of strong electrophilic catalysts and controlled reaction conditions to achieve high yields (~90%) and high purity products. Key parameters include:

Parameter Example Values Effect on Reaction
Solvent Ethylene dichloride (600-800 mL per mol) Solubilizes reactants, controls reaction medium polarity
Catalyst Sulfur trioxide (60-130 g per mol) Promotes electrophilic substitution
Temperature 20-50 °C Balances reaction rate and selectivity
Reaction Time 3-5 hours Ensures completion without overreaction
Yield ~90% High efficiency synthesis

Though this patent focuses on nitrobenzoic acid derivatives, similar electrophilic aromatic substitution and catalytic principles apply to the preparation of halogenated trifluoromethyl-substituted aromatic aldehydes like this compound.

Analytical and Purification Techniques

  • Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for purity verification.
  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns; Mass Spectrometry (MS) verifies molecular weight.
  • Physical Properties: Melting point (59-63 °C) and boiling point (336.5 °C at 760 mmHg) data assist in product identification and quality control.

Summary Table of Preparation Parameters

Aspect Details
Starting Materials 2-Chloro-5-(trifluoromethyl)benzaldehyde, furan-2-carbaldehyde or derivatives
Catalysts Palladium complexes, sulfur trioxide (in related syntheses)
Solvents Ethylene dichloride, polar aprotic solvents (e.g., DMF, DMSO)
Temperature Range 20–50 °C (electrophilic substitution); 80–120 °C (cross-coupling reactions)
Reaction Time 3–5 hours for substitution; varies for coupling
Yield Typically 85–90% in optimized conditions
Purification Recrystallization, column chromatography
Analytical Methods HPLC, NMR, MS, melting point analysis

Research Findings and Optimization Strategies

  • The trifluoromethyl group enhances binding affinity and chemical stability but requires careful control of reaction conditions to avoid side reactions.
  • Using continuous flow reactors improves heat and mass transfer, increasing yield and reproducibility.
  • Catalytic systems that minimize harsh acidic or oxidative conditions protect the sensitive furan ring from degradation.
  • Solvent polarity and catalyst choice significantly influence regioselectivity and product purity.

Chemical Reactions Analysis

Types of Reactions

5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and trifluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chloro group.

Major Products Formed

    Oxidation: 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furancarboxylic acid.

    Reduction: 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furanmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and hydrophobic interactions with the target protein . This can lead to the inhibition or modulation of the target’s activity, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde (CAS 306936-04-9)
  • Molecular Formula : C₁₂H₆ClF₃O₂ (identical to the target compound).
  • Substituent Positions : Cl at phenyl position 2, CF₃ at position 4 (vs. Cl-2, CF₃-5 in the target).
  • Physical Properties : Melting point 86–87°C .
5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde (CAS 321968-51-8)
  • Molecular Formula : C₁₂H₇F₃O₂.
  • Substituent Positions : CF₃ at phenyl position 3; lacks a chloro group.
  • Molecular Weight : 220.65 g/mol .
  • Key Differences : Absence of Cl reduces electrophilicity and may decrease potency in pesticidal applications .

Functional Group Variants

5-[4-Chloro-3-(trifluoromethyl)phenyl]-2-furancarboxylic Acid (CAS 54023-02-8)
  • Molecular Formula : C₁₂H₆ClF₃O₃.
  • Functional Group : Carboxylic acid replaces the aldehyde.
  • Molecular Weight : 290.62 g/mol .
  • Key Differences : The carboxylic acid group increases polarity and stability but reduces reactivity in nucleophilic additions, making it less suitable as a synthetic intermediate compared to the aldehyde derivative .
5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde
  • Molecular Formula : C₁₃H₉F₃O₃.
  • Structure: Phenoxymethyl linker between furan and CF₃-phenyl.

Benzaldehyde Analogs

3-(2-Chloro-5-(trifluoromethyl)phenyl)benzaldehyde (CAS 544474-55-7)
  • Structure : Benzaldehyde core with substituents on a benzene ring.
  • Molecular Formula : C₁₄H₈ClF₃O.
  • Key Differences : Replacement of furan with benzene alters electronic properties; the furan’s oxygen atom in the target compound enhances electron-deficient character, favoring reactions like nucleophilic aromatic substitution .

Biological Activity

5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde (C10H6ClF3O) is a fluorinated aromatic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a furan ring substituted with a 2-chloro-5-(trifluoromethyl)phenyl group. Its molecular weight is approximately 232.6 g/mol. The synthesis typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with furan under controlled conditions to yield high purity and yield.

Synthesis Route:

  • Starting Materials:
    • 2-Chloro-5-(trifluoromethyl)benzaldehyde
    • Furan
  • Reaction Conditions:
    • Acidic conditions using Lewis acid catalysts (e.g., aluminum chloride)
    • Purification via recrystallization or column chromatography

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, leading to significant pharmacological effects.

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation: It can bind to receptors, altering signaling pathways that regulate various biological functions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Data:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 μg/mL
Escherichia coli125 μg/mL
Klebsiella pneumoniae15.6 μg/mL

This data suggests that the compound possesses bactericidal activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), making it a candidate for further therapeutic development.

Case Studies

  • Case Study on Antibacterial Activity:
    A study evaluated the antibacterial effects of various derivatives of furaldehyde compounds, including this compound. The results demonstrated significant inhibition of bacterial growth, particularly in resistant strains, indicating its potential as an antibacterial agent in clinical settings .
  • Biofilm Inhibition:
    Another study focused on the compound's ability to disrupt biofilm formation in Staphylococcus aureus. The findings revealed that it could reduce biofilm biomass significantly, suggesting its utility in treating chronic infections associated with biofilms .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameAntimicrobial ActivityUnique Features
5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehydeModerate (MIC ~125 μg/mL)Different substitution pattern
5-Phenyl-2-furaldehydeLow (MIC >250 μg/mL)Lacks halogen substitutions

The presence of both chlorine and trifluoromethyl groups enhances the reactivity and stability of this compound compared to its analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves coupling a halogenated aromatic precursor (e.g., 2-chloro-5-(trifluoromethyl)benzaldehyde, CAS 82386-89-8 ) with a functionalized furan moiety. For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acids (e.g., 5-(trifluoromethyl)furan-2-boronic acid ) are effective. Key conditions include:

  • Catalyst system: Pd₂(dba)₃ with Xantphos as a ligand .
  • Base: Cs₂CO₃ or K₂CO₃ to facilitate deprotonation .
  • Solvent: 1,4-dioxane or THF under reflux (80–120°C) .
  • Purification: Prep-HPLC or recrystallization to achieve >95% purity .
    • Yield Considerations : Optimizing stoichiometry (e.g., 1.5–2.0 equivalents of boronic acid) and reaction time (16–24 h) can improve yields from ~25% to >50% .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.86–7.74 ppm for aromatic protons, δ 9.76 ppm for aldehyde protons) confirm structural integrity .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 289.05) .
  • Density and LogP : Experimental density (1.435 g/mL at 25°C) and calculated LogP (3.17) inform solubility and partitioning behavior .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl (-CF₃) and chloro (-Cl) substituents influence the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodological Answer :

  • The -CF₃ group is strongly electron-withdrawing, activating the phenyl ring toward nucleophilic attack at the ortho and para positions relative to -Cl .
  • Computational studies (e.g., DFT calculations) can predict reactive sites. For example, the -Cl at position 2 directs electrophiles to position 5 of the phenyl ring, while the aldehyde group on the furan enables further derivatization (e.g., condensation reactions) .
  • Experimental validation: Reactivity with amines (e.g., piperazine derivatives) forms Schiff bases, as seen in analogs like N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide .

Q. What strategies mitigate competing side reactions during the synthesis of this compound?

  • Methodological Answer :

  • Protecting Groups : Temporary protection of the aldehyde group (e.g., acetal formation) prevents undesired oxidation or dimerization .
  • Temperature Control : Maintaining reflux temperatures (100–120°C) minimizes byproducts like dehalogenated intermediates .
  • Catalyst Screening : Alternative ligands (e.g., SPhos instead of Xantphos) reduce Pd-black formation and improve catalytic efficiency .

Q. What are the implications of this compound’s structural features for drug discovery, particularly in kinase inhibition or antimicrobial applications?

  • Methodological Answer :

  • Kinase Inhibition : The furan-aldehyde moiety can act as a Michael acceptor, targeting cysteine residues in kinases (e.g., EGFR inhibitors). Analogous quinazoline derivatives (CAS 231278-84-5) show activity in cancer models .
  • Antimicrobial Potential : The -CF₃ group enhances lipophilicity, improving membrane penetration. Structural analogs with piperazine linkages exhibit antibacterial activity against Gram-positive pathogens .
  • In Silico Screening : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins like CYP450 enzymes .

Data Contradiction Analysis

Q. Discrepancies in reported yields for Pd-catalyzed couplings: How can researchers reconcile low yields (25%) in small-scale syntheses vs. industrial-scale optimizations?

  • Analysis :

  • Small-scale reactions (e.g., 1.45 mmol in ) often face challenges in mixing efficiency and heat distribution, leading to lower yields.
  • Industrial methods (e.g., ) use continuous flow reactors and optimized catalyst recovery, achieving >70% yields.
  • Resolution : Scale-up trials with microwave-assisted synthesis or microfluidic systems can bridge this gap .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde
Reactant of Route 2
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5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde

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